molecular formula C22H22N2O5 B15151955 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15151955
M. Wt: 394.4 g/mol
InChI Key: NNSCSXNDNHNSEM-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.

    Coupling of Aromatic Rings: The coupling of the 4-methylphenyl and 3-methylphenyl groups can be achieved through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating enzyme interactions, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1-[(3-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-14-6-8-16(9-7-14)19(25)13-29-22(28)18-11-20(26)24(12-18)23-21(27)17-5-3-4-15(2)10-17/h3-10,18H,11-13H2,1-2H3,(H,23,27)

InChI Key

NNSCSXNDNHNSEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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